![molecular formula C9H8BrN3O2S2 B5614995 5-bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5614995.png)
5-bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-furamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 5-bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-furamide involves reactions with nucleophiles of different natures. For instance, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with various nucleophiles to form substitution products while retaining the furylthiadiazole fragment, suggesting a pathway for synthesizing complex molecules including those similar to the target compound (Maadadi et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been elucidated through spectroscopic methods and crystal structure analysis. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provides insights into the arrangement and interactions within similar molecules, offering a foundation for understanding the structure of 5-bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-furamide (Anuradha et al., 2014).
Chemical Reactions and Properties
The chemical behavior of thiadiazole and furan derivatives under various conditions reveals the reactivity patterns that could be expected for 5-bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-furamide. Reactions with bases and nucleophiles lead to the formation of diverse products, maintaining or altering the thiadiazole ring, which is crucial for designing synthesis strategies for related compounds (Maadadi et al., 2017).
properties
IUPAC Name |
5-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2S2/c1-2-16-9-13-12-8(17-9)11-7(14)5-3-4-6(10)15-5/h3-4H,2H2,1H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHMTGSAFLMHBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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